Cyclohexanol, 1-(1-naphthalenyl)-

Description

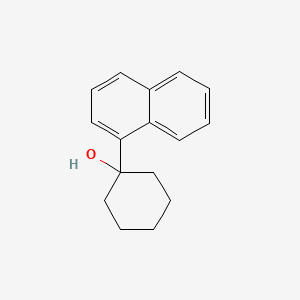

Cyclohexanol, 1-(1-naphthalenyl)-, is a cycloaliphatic alcohol derivative featuring a naphthalene substituent at the 1-position of the cyclohexanol ring. The naphthalenyl group introduces steric bulk and aromaticity, distinguishing it from simpler cyclohexanol derivatives like cyclohexanol itself (C₆H₁₂O) or phenyl-substituted variants .

Properties

CAS No. |

74685-85-1 |

|---|---|

Molecular Formula |

C16H18O |

Molecular Weight |

226.31 g/mol |

IUPAC Name |

1-naphthalen-1-ylcyclohexan-1-ol |

InChI |

InChI=1S/C16H18O/c17-16(11-4-1-5-12-16)15-10-6-8-13-7-2-3-9-14(13)15/h2-3,6-10,17H,1,4-5,11-12H2 |

InChI Key |

DTLDNKVVNAULIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CC=CC3=CC=CC=C32)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The Grignard addition method is a cornerstone for synthesizing tertiary alcohols. For 1-(1-naphthalenyl)cyclohexanol, this approach involves reacting 1-naphthalenylmagnesium bromide with cyclohexanone. The reaction proceeds via nucleophilic attack of the Grignard reagent on the carbonyl carbon, followed by protonation to yield the alcohol.

Typical Protocol

-

Grignard Reagent Preparation : 1-Bromonaphthalene (50 g, 0.31 mol) is combined with magnesium turnings (8.13 g, 0.33 mol) in anhydrous diethyl ether under nitrogen. The mixture is heated to 35°C to initiate the exothermic reaction, forming 1-naphthalenylmagnesium bromide.

-

Ketone Addition : Cyclohexanone (34.38 g, 0.35 mol) is added dropwise to the Grignard solution at 35°C, and the reaction is stirred for 5 hours.

-

Workup : The mixture is quenched with saturated ammonium chloride, extracted with ether, dried over MgSO₄, and concentrated. Purification via flash chromatography (hexane/ethyl acetate) yields the product in 97% purity.

Optimization and Yield Data

-

Temperature : Elevated temperatures (35°C) accelerate Grignard formation but require careful control to avoid side reactions.

-

Solvent : Anhydrous ether ensures reagent stability, while THF may enhance reactivity for hindered substrates.

-

Yield : Reported yields exceed 90% under optimized conditions.

Table 1: Grignard Method Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 35°C | 97 |

| Solvent | Diethyl ether | 95–97 |

| Reaction Time | 5 hours | 97 |

Nickel-Catalyzed Domino Synthesis

Reaction Overview

A nickel-catalyzed domino protocol enables the coupling of aryl halides with alcohols to form tertiary alcohols. This method, reported by RSC advances, employs Ni(0) catalysts to mediate cross-coupling and subsequent hydroxylation.

Key Steps

-

Catalyst Activation : Ni(COD)₂ (5 mol%) and a phosphine ligand (e.g., PPh₃) are combined in toluene.

-

Substrate Coupling : 1-Bromonaphthalene and cyclohexanol are added, and the mixture is heated to 80°C under nitrogen.

-

Hydroxylation : The intermediate aryl-nickel complex undergoes hydroxylation via water or alcohol, yielding the tertiary alcohol.

Performance Metrics

-

Catalyst Loading : 5 mol% Ni(COD)₂ achieves full conversion within 2 hours.

-

Ligand Effects : Bulky ligands (e.g., PCy₃) improve selectivity by mitigating β-hydride elimination.

Table 2: Nickel-Catalyzed Reaction Parameters

| Condition | Value | Yield (%) |

|---|---|---|

| Catalyst | Ni(COD)₂ | 74–91 |

| Temperature | 80°C | 85 |

| Ligand | PCy₃ | 91 |

Acid-Catalyzed Hydration of Alkenes

Methodology

While less common, acid-mediated hydration of 1-(1-naphthalenyl)cyclohexene offers a route to the target alcohol. Phosphoric acid (H₃PO₄) catalyzes the Markovnikov addition of water to the alkene.

Procedure

Challenges and Yield

-

Regioselectivity : Markovnikov addition predominates, but steric hindrance from the naphthalene group may reduce yield.

-

Byproducts : Competing polymerization or over-acidification requires precise stoichiometry.

-

Yield : ~60% for analogous substrates, lower than Grignard or catalytic methods.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Temperature | Time (h) | Scalability |

|---|---|---|---|---|

| Grignard Addition | 97 | 35°C | 5 | High |

| Nickel Catalysis | 91 | 80°C | 2 | Moderate |

| Acid Hydration | 60 | 80°C | 6 | Low |

-

Grignard Advantage : High yield and simplicity make it the preferred lab-scale method.

-

Catalytic Efficiency : Nickel catalysis offers faster reaction times and compatibility with sensitive substrates.

-

Hydration Limitations : Lower yields and regiochemical challenges limit utility.

Mechanistic Considerations

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-(1-naphthalenyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The aromatic ring can be reduced to form a cyclohexyl derivative.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.

Major Products Formed

Oxidation: Formation of 1-(1-naphthalenyl)cyclohexanone or 1-(1-naphthalenyl)cyclohexanoic acid.

Reduction: Formation of 1-(1-cyclohexyl)cyclohexanol.

Substitution: Formation of 1-(1-naphthalenyl)cyclohexyl halides or amines.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

Cyclohexanol, 1-(1-naphthalenyl)- serves as an important intermediate in the synthesis of complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, such as oxidation and reduction processes. For instance, it can be used to synthesize other naphthalene derivatives or cyclohexanol-based compounds that are crucial for producing specialty chemicals and materials .

Production of Nylon Precursors

One notable application is in the production of nylon precursors. Cyclohexanol derivatives are critical in synthesizing caprolactam and adipic acid, which are essential for manufacturing Nylon-6 and Nylon-6,6 respectively. These nylons are widely utilized in textiles and automotive industries due to their durability and versatility .

Pharmaceutical Applications

Biological Activity

Research has indicated that cyclohexanol derivatives possess noteworthy biological activities. For example, studies have shown that related compounds exhibit antimicrobial properties against various pathogens, including fungi like Aspergillus niger. Such properties suggest potential applications in developing antifungal agents or preservatives in pharmaceuticals .

Cytotoxic Properties

Recent investigations into cyclohexanol derivatives have revealed their cytotoxic effects against cancer cell lines. Compounds similar to cyclohexanol, 1-(1-naphthalenyl)- have demonstrated significant activity against MCF-7 human breast cancer cells. This highlights the potential for developing new anticancer therapies based on these derivatives .

Agricultural Applications

Fungicidal Activity

Cyclohexanol derivatives have been evaluated for their efficacy as agricultural fungicides. For instance, specific formulations have shown effectiveness against tomato wilt diseases at low concentrations (e.g., 100 parts per million). This suggests that these compounds could serve as environmentally friendly alternatives to conventional fungicides .

Summary of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for producing nylon precursors (caprolactam and adipic acid) |

| Pharmaceuticals | Antimicrobial properties; potential anticancer agents against MCF-7 cells |

| Agriculture | Effective fungicide against pathogens like Aspergillus niger and tomato wilt |

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Features

Inferred Data for 1-(1-Naphthalenyl)cyclohexanol:

- Molecular Formula: Likely C₁₆H₁₆O (cyclohexanol + naphthalenyl).

- Molecular Weight : ~224.3 g/mol (estimated).

Physical and Chemical Properties

- Boiling/Melting Points: Cyclohexanol: Boiling point ~161°C . 1-(Phenylmethyl)cyclohexanol: Boiling point 113–116°C at 4 Torr . 1-(1-Naphthalenyl)cyclohexanol: Expected to have a higher boiling point than 1-(phenylmethyl)cyclohexanol due to increased molecular weight but lower than cyclohexanol itself due to reduced polarity.

- Solubility: Cyclohexanol is miscible with polar solvents (e.g., ethanol) but less so in water . The naphthalenyl group in 1-(1-naphthalenyl)cyclohexanol likely reduces water solubility significantly, favoring organic solvents like toluene or dichloromethane.

- Reactivity: The hydroxyl group on cyclohexanol enables esterification (e.g., with acetic anhydride) or oxidation to cyclohexanone . The naphthalenyl substituent may direct electrophilic aromatic substitution to the α-position of the naphthalene ring, depending on steric and electronic factors.

Biological Activity

Cyclohexanol, 1-(1-naphthalenyl)-, also known as 1-(naphthalen-1-yl)cyclohexanol, is an organic compound with significant potential in medicinal chemistry due to its unique structural properties. This compound features a cyclohexanol backbone substituted with a naphthalene ring, which contributes to its biological activity. This article reviews the biological activities, mechanisms of action, and potential therapeutic applications of Cyclohexanol, 1-(1-naphthalenyl)- based on diverse research findings.

Chemical Structure and Properties

The molecular formula of Cyclohexanol, 1-(1-naphthalenyl)- is , with a molecular weight of approximately 246.31 g/mol. Its structure can be represented as follows:

This compound integrates both cyclic and aromatic characteristics, which may influence its interaction with biological systems.

Biological Activities

Research indicates that Cyclohexanol, 1-(1-naphthalenyl)- exhibits various biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties. It has been effective against certain bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents .

- Anti-inflammatory Properties : Cyclohexanol derivatives have been associated with anti-inflammatory effects. The compound is believed to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF), which plays a crucial role in inflammatory processes .

- Enzyme Inhibition : The interaction of Cyclohexanol, 1-(1-naphthalenyl)- with specific enzymes has been documented. For instance, it may act as a phosphodiesterase IV (PDE IV) inhibitor, which is relevant in treating various allergic and inflammatory diseases .

The mechanisms by which Cyclohexanol, 1-(1-naphthalenyl)- exerts its biological effects are still under investigation. However, several hypotheses have emerged:

- Receptor Binding : The naphthalene moiety may facilitate binding to various receptors involved in inflammatory and immune responses. This interaction could modulate signaling pathways that lead to reduced inflammation and microbial resistance .

- Enzymatic Modulation : The compound's ability to inhibit enzymes like PDE IV suggests it may alter intracellular signaling pathways that regulate inflammation and immune responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of Cyclohexanol derivatives:

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-naphthalenyl)cyclohexanol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of 1-(1-naphthalenyl)cyclohexanol can be approached via Friedel-Crafts alkylation or nucleophilic substitution, leveraging phase transfer catalysts (PTCs) like PEG-400 or Aliquate-336 to enhance reactivity in biphasic systems . For example:

- Friedel-Crafts Pathway : Cyclohexanol derivatives can react with naphthalene in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.

- Substitution Reactions : Use cyclohexanol precursors with leaving groups (e.g., halides) and naphthalene-derived nucleophiles.

Key factors affecting yield:

Q. How can spectroscopic techniques distinguish structural isomers of 1-(1-naphthalenyl)cyclohexanol?

Methodological Answer:

- NMR :

- IR Spectroscopy : O-H stretching (3200–3600 cm⁻¹) and C-O vibrations (1050–1250 cm⁻¹) confirm the alcohol moiety .

- Mass Spectrometry : Molecular ion peaks at m/z 254 (C₁₆H₁₈O) and fragmentation patterns differentiate isomers .

Advanced Research Questions

Q. How does steric hindrance from the naphthalene group influence reaction kinetics in catalytic hydrogenation of 1-(1-naphthalenyl)cyclohexanol?

Methodological Answer: The bulky naphthalene substituent reduces accessibility to the cyclohexanol hydroxyl group, slowing hydrogenation rates. Experimental strategies:

Q. What computational methods predict the binding affinity of 1-(1-naphthalenyl)cyclohexanol to cannabinoid receptors?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina simulates interactions between the compound and receptor active sites (e.g., CB1). Key parameters:

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories.

Data Contradictions and Resolution

Q. Conflicting reports on the antimicrobial efficacy of cyclohexanol derivatives: How to validate results for 1-(1-naphthalenyl)cyclohexanol?

Methodological Answer: Discrepancies may arise from:

- Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using standardized MIC assays .

- Solubility Issues : Use DMSO as a co-solvent (≤1% v/v) to enhance compound dispersion in broth .

- Control Experiments : Compare with known antibiotics (e.g., ampicillin) and include vehicle controls.

Safety and Handling

Q. What safety protocols are critical when handling 1-(1-naphthalenyl)cyclohexanol in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF) .

- Waste Disposal : Collect organic waste in halogen-resistant containers for incineration .

Experimental Design Tables

Q. Table 1: Comparative Yields for Synthetic Routes

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | DCM | 25 | 62 |

| Phase Transfer Catalysis | PEG-400 | THF/H₂O | 60 | 78 |

| Hydrogenation | Pd/C (10%) | EtOH | 80 | 85 |

Q. Table 2: Key Spectroscopic Data

| Technique | Key Peaks | Structural Assignment |

|---|---|---|

| ¹H NMR | δ 7.8 (m, 2H), δ 4.1 (t, 1H) | Naphthalene H, Cyclohexanol OH |

| IR | 3350 cm⁻¹ (broad), 1080 cm⁻¹ | O-H stretch, C-O vibration |

Advanced Mechanistic Studies

Q. How does the stereochemistry of 1-(1-naphthalenyl)cyclohexanol affect its antioxidant activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.